N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-bromophenyl group at position 2 and an acetamide-linked 1,3-benzodioxol-5-ylmethyl moiety at position 3.
Properties
CAS No. |
1326901-56-7 |
|---|---|
Molecular Formula |
C21H16BrN5O4 |
Molecular Weight |
482.294 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C21H16BrN5O4/c22-15-4-2-14(3-5-15)16-8-17-21(29)26(24-11-27(17)25-16)10-20(28)23-9-13-1-6-18-19(7-13)31-12-30-18/h1-8,11H,9-10,12H2,(H,23,28) |
InChI Key |
BEULLSZUIINLPC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a synthetic compound with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and a pyrazolo-triazine core. Its molecular formula is , and it has a molecular weight of approximately 452.29 g/mol. The compound is soluble in organic solvents and exhibits specific spectral properties useful for identification.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines including breast and colon cancer cells .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also shown potential antimicrobial activity:
- In vitro assays revealed that it possesses inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values were determined to assess its potency against these pathogens.
Case Studies
Several case studies have documented the biological efficacy of compounds related to this structure:
- Case Study 1 : A study evaluated the effects of similar benzodioxole derivatives on human cancer cell lines. Results indicated that these compounds significantly reduced cell viability at concentrations ranging from 10 to 50 µM over 48 hours .
- Case Study 2 : Research on the antimicrobial properties highlighted a derivative with a similar structure that achieved an MIC of 32 µg/mL against resistant bacterial strains .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
One of the most promising applications of this compound is in cancer research. Preliminary studies suggest that it may inhibit certain enzymes involved in tumor growth and metastasis. For instance:
- Mechanism of Action : The compound interacts with specific molecular targets such as protein kinases or transcription factors that are crucial for cancer cell proliferation.
- Case Study : In vitro studies have indicated that derivatives of this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis.
Anti-inflammatory Effects
Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide exhibits anti-inflammatory properties:
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines.
- Potential Mechanism : It may inhibit pathways such as NF-kB signaling which is often activated during inflammatory responses.
Drug Development
The compound serves as a lead structure for developing novel therapeutics targeting various diseases:
- Pharmaceutical Formulations : Its derivatives are being explored for formulation into drug delivery systems that enhance bioavailability and target specificity.
Neuroprotective Effects
Emerging studies indicate potential neuroprotective effects:
- Mechanism : The compound may protect neuronal cells from oxidative stress by modulating antioxidant pathways.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(3-Methoxybenzyl) Analog (C₂₁H₁₈BrN₅O₃): This compound replaces the 1,3-benzodioxol-5-ylmethyl group with a 3-methoxybenzyl moiety. It has a molecular mass of 468.311 g/mol and a monoisotopic mass of 467.059302 g/mol.
- N-(4-Chlorobenzyl) Analog (CAS 891527-59-6): Substitution with a 4-chlorobenzyl group introduces a smaller halogen (Cl vs. Br), which may reduce steric hindrance and increase metabolic stability.
- Piperidinylpropyl-Substituted Analog :
Features a 4-methoxyphenyl group and a bulky piperidinylpropyl chain. The extended alkyl chain likely improves membrane permeability but may reduce aqueous solubility .
Table 1: Comparison of Pyrazolo[1,5-d][1,2,4]triazin-4-one Derivatives
| Substituent (R Group) | Molecular Formula | Molecular Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| 1,3-Benzodioxol-5-ylmethyl | Not provided | Not provided | Bromophenyl, methylenedioxy group |
| 3-Methoxybenzyl | C₂₁H₁₈BrN₅O₃ | 468.311 | Methoxy group, moderate polarity |
| 4-Chlorobenzyl | Not provided | Not provided | Smaller halogen, potential stability |
| Piperidinylpropyl | Not provided | Not provided | Bulky chain, enhanced lipophilicity |
Benzodioxolylmethyl-Containing Analogs with Diverse Heterocycles
describes benzodioxolylmethyl-linked acetamides with triazole, oxadiazole, or thiadiazole cores. These compounds exhibit variable melting points (96–148°C) and demonstrated MMP-9 inhibitory activity, suggesting the benzodioxole moiety contributes to target binding. For example:
Table 2: Benzodioxolylmethyl Analogs with Heterocyclic Cores
Other Acetamide-Linked Heterocyclic Compounds
- Benzothiazole Derivatives: Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () show anti-inflammatory and antibacterial activities. The benzothiazole core’s sulfur atom may enhance redox activity compared to triazinones .
- Triazole Derivatives with Bromophenyl Groups : lists compounds like 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide, which combine bromophenyl and chlorophenyl groups. These structures highlight the role of halogen bonding in target engagement .
Key Structural and Functional Insights
- Halogen Effects : The 4-bromophenyl group in the target compound may enhance hydrophobic interactions compared to methoxy or chloro substituents, albeit with increased molecular weight .
- Benzodioxole vs. Benzyl Groups : The methylenedioxy group in the target compound offers a rigid, planar structure conducive to π-stacking, whereas benzyl groups (e.g., 3-methoxybenzyl) provide flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
